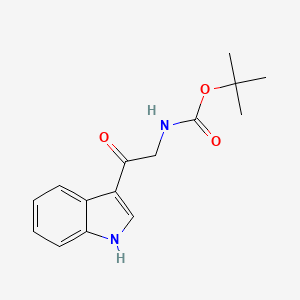

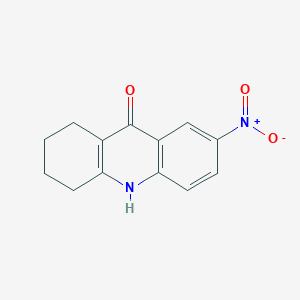

7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the compound’s systematic name, any common names, and its classification (e.g., organic, inorganic, polymer, etc.).

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Detection and Biological Activity

Recent research has explored the detection of nitroxyl (HNO) using a prefluorescent probe related to acridine compounds. Nitroxyl has shown significant biological activity, particularly as a potential treatment for cardiac failure. The probe, TEMPO-9-AC, demonstrates the ability to detect HNO in aqueous solutions, distinguishing it from nitric oxide (NO) through a hydrogen abstraction reaction. This highlights the importance of acridine derivatives in studying reactive nitrogen species in biological systems (Cline & Toscano, 2011).

Material Science Applications

In the field of materials science, acridine derivatives have been investigated for their potential in creating thermally stable and insensitive π-conjugated energetic materials. By substituting one nitro group in FOX-7 with a nitrogen-rich heterocyclic ring, researchers have developed compounds that enhance thermal stability and sensitivity. This study showcases the role of acridine structures in designing advanced materials for energetic applications (Tang et al., 2020).

Synthetic Methodology

Acridine derivatives also play a crucial role in synthetic chemistry, as demonstrated by the development of novel synthetic routes. For instance, a sustainable approach to synthesizing acridin-9-(10H)-ones with an embedded m-terphenyl moiety has been reported, utilizing a Ce(IV)-catalyzed three-component reaction. This methodology emphasizes the utility of acridine frameworks in constructing complex molecules efficiently, contributing to the advancement of synthetic organic chemistry (Rocchi et al., 2020).

Coordination Chemistry and Supramolecular Assemblies

The coordination chemistry of acridine derivatives has been explored to engineer supramolecular frameworks. Compounds combining acridine with coordination compounds have been synthesized and characterized, demonstrating their potential in creating materials with unique magnetic and luminescence properties. Such research indicates the versatility of acridine derivatives in forming complex structures with potential applications in sensing, magnetic materials, and light-emitting devices (Eshtiagh-hosseini et al., 2014).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and any other hazards associated with its use.

Future Directions

This would involve looking at potential future research directions, such as new synthesis methods, applications, or areas of study.

I hope this general approach is helpful. If you have specific questions about any of these areas, feel free to ask!

properties

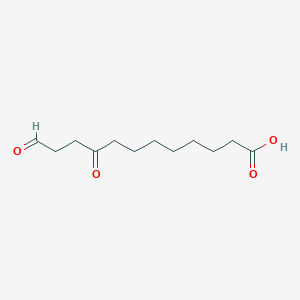

IUPAC Name |

7-nitro-2,3,4,10-tetrahydro-1H-acridin-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-13-9-3-1-2-4-11(9)14-12-6-5-8(15(17)18)7-10(12)13/h5-7H,1-4H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOULSGQSNUDFEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1312225.png)